molecular formula C10H10N2 B1519372 4-(1-Aminocyclopropyl)benzonitrile CAS No. 1014645-75-0

4-(1-Aminocyclopropyl)benzonitrile

Cat. No.: B1519372
CAS No.: 1014645-75-0
M. Wt: 158.2 g/mol
InChI Key: GRTUEBYYYFNVJY-UHFFFAOYSA-N
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Description

4-(1-Aminocyclopropyl)benzonitrile is a chemical compound with the molecular formula C10H11N2. It is characterized by a cyclopropyl group attached to a benzonitrile moiety, with an amino group at the 1-position of the cyclopropyl ring. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Scientific Research Applications

4-(1-Aminocyclopropyl)benzonitrile has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

4-(1-Aminocyclopropyl)benzonitrile is classified as dangerous with safety information pictograms GHS05 and GHS07 . It is harmful if swallowed (H302), causes skin irritation (H312, H315), causes serious eye irritation (H318), and may cause respiratory irritation (H332, H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminocyclopropyl)benzonitrile typically involves the reaction of 4-cyanobenzene with a suitable cyclopropylamine derivative under controlled conditions. One common method is the nucleophilic substitution reaction, where a cyclopropylamine reacts with 4-bromobenzonitrile in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminocyclopropyl)benzonitrile can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction of the nitrile group results in the formation of primary amines.

  • Substitution: Substitution reactions can yield various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 4-(1-Aminocyclopropyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

4-(1-Aminocyclopropyl)benzonitrile is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to other similar compounds. Some similar compounds include:

  • 4-(1-Aminocyclopropyl)benzoic acid: This compound has a carboxylic acid group instead of the nitrile group.

  • 4-(1-Aminocyclopropyl)benzaldehyde: This compound has an aldehyde group instead of the nitrile group.

  • 4-(1-Aminocyclopropyl)benzene: This compound lacks the nitrile group entirely.

Properties

IUPAC Name

4-(1-aminocyclopropyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-1-3-9(4-2-8)10(12)5-6-10/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTUEBYYYFNVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669479
Record name 4-(1-Aminocyclopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014645-75-0
Record name 4-(1-Aminocyclopropyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,4-dicyanobenzene (3.30 g, 25.8 mmol) in dichloromethane was added titanium(IV) isopropoxide (7.56 mL, 25.8 mmol) followed by ethylmagnesium bromide (3M in ether, 15.5 mL, 46.4 mmol) dropwise (exothermic, gas evolution after one eq of reagent added) and the mixture was stirred at r.t. for 45 min. Borontrifluoride diethyl etherate (5.71 mL, 46.4 mmol) was added and the mixture was stirred at r.t. for 2 h, quenched with NH4Cl and HCl and separated. The aqueous phase was washed once with ether and then the pH was adjusted to 9-10 with 10N NaOH (precipitate formation). The mixture was filtered through celite and the cake washed with water/EtOAc. The phases were separated and the aqueous phase extracted with EtOAc. The organic layers were combined, washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to give the desired product as a viscous oil which solidified at −20° C. The crude was used directly without further purification.
Quantity
3.3 g
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7.56 mL
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15.5 mL
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reagent
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0 (± 1) mol
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Borontrifluoride diethyl
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5.71 mL
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reactant
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Synthesis routes and methods II

Procedure details

Terephthalonitrile (500 mg, 390 mmol) was dissolved in 10 ml of DCM. Ti(OiPr)4 (1.1 ml, 3.9 mmol) was added to the solution, followed by a 3M solution of ethylmagnesium bromide in THF (2.3 ml, 7.0 mmol). The mixture was aged for 45 min at RT and BF3.Et2O (890 ul, 7.0 mmol) was added. The mixture was then aged for an additional 2 h at RT. The reaction was quenched with NH4Cl and 3N HCl. The layers were separated and the aqueous layer was washed with ether. The aqueous layer was then basicified using 10N NaOH (pH 9-10). EtOAc was added and the biphasic mixture was filtered. The layers were cut and the aqueous layer extracted with EtOAc. The combined organic layers were dried with MgSO4, filtered and concentrated. Yield=15%.
Quantity
500 mg
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reactant
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10 mL
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solution
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890 μL
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1.1 mL
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Synthesis routes and methods III

Procedure details

To a solution of terephthalonitrile (3.30 g, 25.8 mmol.) in dichloromethane (130 ml), Titanium (IV) isopropoxide (7.6 ml, 25.8 mmol) was added at room temperature followed by dropwise addition of ethyl magnesium bromide 1M in diethyl ether (47.0 ml). The mixture was stirred at room temperature for 45 min, then boron trifluoride etherate (5 ml) was added at once. After 2 hours, HCl aqueous solution (5%) was added to quench the reaction. The aqueous phase was separated, basified with aqueous 1M NaOH and extracted with ethylacetate. The organic phase was dried over Na2SO4 and concentrated under vacuo. The residue was purified by column chromatography eluting with a mixture petroleum ether/ethyl acetate (5:1). Collected fractions after solvent evaporation afforded the title compound (D14) (500 mg) as a white solid.
Quantity
3.3 g
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reactant
Reaction Step One
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130 mL
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solvent
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7.6 mL
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catalyst
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0 (± 1) mol
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47 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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